Structural Differentiation from the Canonical Src Inhibitor PP2: N1-Phenyl vs. N1-tert-Butyl and N4-4-Chlorophenethylamine vs. C4-NH2
The target compound differs from PP2 at two critical positions: N1 (phenyl vs. tert-butyl) and the C4 substituent (4-chlorophenethylamine vs. primary amine). In the pyrazolo[3,4-d]pyrimidine series, the N1 substituent is a key determinant of kinase selectivity: PP2 (N1-tert-butyl) inhibits Lck at IC50=4 nM and Fyn at IC50=5 nM , while PP3 (N1-phenyl, C4-NH2) shows no measurable Src inhibition and instead inhibits EGFR with IC50=2.7 µM . The target compound's N1-phenyl group is expected to redirect kinase targeting away from Src-family kinases, while the N4-4-chlorophenethylamine side chain introduces additional steric and electronic features not present in PP2 or PP3.
| Evidence Dimension | Structural determinants of kinase selectivity (N1 and C4 substituents) |
|---|---|
| Target Compound Data | N1 = phenyl; C4 = NH-CH2-CH2-(4-Cl-C6H4). Molecular formula C19H16ClN5; MW 349.8. |
| Comparator Or Baseline | PP2 (CAS 172889-27-9): N1 = tert-butyl; C4 = NH2; 3-(4-chlorophenyl). Inhibits Lck IC50=4 nM, Fyn IC50=5 nM. PP3 (CAS 5334-30-5): N1 = phenyl; C4 = NH2. Inhibits EGFR IC50=2.7 µM; no Src inhibition. |
| Quantified Difference | The presence of both N1-phenyl (redirects away from Src) and N4-4-chlorophenethylamine (absent in PP2/PP3) creates a combined pharmacophore not represented by either PP2 or PP3, precluding functional interchangeability. |
| Conditions | Biochemical kinase inhibition assays for PP2 (Lck, Fyn, Hck, Src, EGFR, ZAP-70, JAK2) and PP3 (EGFR). Structural comparison based on published SAR for pyrazolo[3,4-d]pyrimidine series. |
Why This Matters
Procurement of the correct substitution pattern is essential because the N1 and N4 modifications jointly determine kinase targeting—PP2 gives Src activity, PP3 gives EGFR activity, and the target compound's dual modifications represent a distinct pharmacological profile not reproducible by either analog.
